molecular formula C20H24N2O7S B1663223 [(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate CAS No. 573965-48-7

[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate

Cat. No.: B1663223
CAS No.: 573965-48-7
M. Wt: 436.5 g/mol
InChI Key: BTXTVUJWNPMQBT-UHFFFAOYSA-N
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Description

ML151 is a two-component, low viscosity silicone compound primarily used for high-performance potting and encapsulation. It is known for its remarkable flexibility, high temperature resistance, and superb electrical insulation properties. This compound is addition cured and does not require exposure to air for complete cross-linking, making it highly desirable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML151 is prepared through an addition curing process involving two components. The components are mixed in a ten to one ratio by weight. The curing process can occur at room temperature or elevated temperatures, depending on the specific requirements. The system is 100% solids and contains no solvents, ensuring a stable and consistent product .

Industrial Production Methods: In industrial settings, ML151 is produced by combining the two components in precise ratios and allowing the mixture to cure under controlled conditions. The curing process can be accelerated by applying heat, which reduces the curing time significantly. The resulting product is a clear, flexible silicone compound with excellent flow properties, making it suitable for potting and encapsulation applications .

Chemical Reactions Analysis

Types of Reactions: ML151 primarily undergoes addition curing reactions. This process involves the formation of chemical cross-links between the polymer chains, resulting in a stable, cured product. The compound does not release any by-products during the curing process .

Common Reagents and Conditions: The addition curing process of ML151 typically involves the use of platinum-based catalysts. The reaction conditions can vary, with curing temperatures ranging from room temperature to elevated temperatures (up to 93°C). The curing time can range from 60 minutes to 48 hours, depending on the temperature and specific application requirements .

Major Products Formed: The primary product formed from the curing of ML151 is a flexible, high-temperature resistant silicone compound. This product exhibits excellent electrical insulation properties and is highly resistant to water and thermal cycling .

Scientific Research Applications

ML151 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which ML151 exerts its effects is primarily through the formation of chemical cross-links during the addition curing process. These cross-links create a stable, cured product with enhanced mechanical and thermal properties. The molecular targets involved in this process are the polymer chains, which undergo cross-linking to form a flexible and durable silicone compound .

Comparison with Similar Compounds

ML151 can be compared with other similar silicone compounds, such as MasterSil 151S and other addition cured silicone systems.

Properties

IUPAC Name

[2-(1-adamantylamino)-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-30(27,28)17-3-2-15(7-16(17)22(25)26)19(24)29-11-18(23)21-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXTVUJWNPMQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573965-48-7
Record name [(adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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